![molecular formula C39H38N10O B602001 Irbesartan dimer impurity CAS No. 1346598-52-4](/img/no-structure.png)
Irbesartan dimer impurity
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Description
Irbesartan Dimer Impurity is a compound with the molecular formula C39H38N10O . It is also known by other names such as 3- [ [4- [2- (2 H -tetrazol-5-yl)phenyl]phenyl]methyl]-2- [1- [4- [2- (2 H -tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro [4.4]non-1-en-4-one . The molecular weight of this compound is 662.8 g/mol .
Synthesis Analysis
During the synthesis of the antihypertensive drug, Irbesartan, five process-related potential impurities were detected using high-performance liquid chromatography . These impurities were synthesized and characterized by NMR, Mass, and IR . The yield of impurity A was 40%, and its content was 99.8% .
Molecular Structure Analysis
The molecular structure of Irbesartan Dimer Impurity includes several functional groups such as NH, CN, and C=O . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .
Chemical Reactions Analysis
During the synthesis of Irbesartan, different process-related impurities were encountered . For instance, the reaction of 4’-aminomethyl-biphenyl-2-carbonitrile with pentanoyl chloride resulted in the formation of pentanoic acid (2’-cyano-biphenyl-4-ylmethyl)-amide .
Physical And Chemical Properties Analysis
The physical and chemical properties of Irbesartan Dimer Impurity include a molecular weight of 662.8 g/mol, XLogP3-AA of 7, Hydrogen Bond Donor Count of 2, and Hydrogen Bond Acceptor Count of 8 .
Scientific Research Applications
Impurity Profiling for API Production
In the pharmaceutical industry, impurity profiling is a critical step for the commercialization of Active Pharmaceutical Ingredients (APIs) in regulated markets. The Irbesartan dimer impurity is synthesized and characterized to understand its behavior and potential effects on the final API .
Genotoxicity Studies
The Irbesartan dimer impurity has been involved in genotoxicity studies due to concerns around certain “sartan” pharmaceuticals. These studies are vital for ensuring the safety of drugs and for regulatory compliance, as they help in identifying any potential genotoxic agents .
Analytical Method Development
Developing robust analytical methods for the detection and quantification of impurities is another significant application. The Irbesartan dimer impurity is used to validate methods that can separate it from the active drug substance, which is crucial for quality control .
Drug Formulation and Enhancement
Research into improving the solubility and bioavailability of Irbesartan involves the use of its impurities. For instance, the Irbesartan dimer impurity can be used in the design and development of cyclodextrin complexed lipid nanoparticles, which enhance oral bioavailability .
Solubility and Dissolution Studies
The Irbesartan dimer impurity is also used in solubility and dissolution studies to improve the performance of the drug. These studies are fundamental in the formulation of drugs that have poor solubility and first-pass metabolism issues .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Irbesartan dimer impurity involves the reaction of Irbesartan with a suitable reagent to form the dimeric impurity.", "Starting Materials": [ "Irbesartan", "Suitable reagent" ], "Reaction": [ "Dissolve Irbesartan in a suitable solvent", "Add the suitable reagent to the solution", "Stir the mixture at a suitable temperature and for a suitable time period", "Isolate the Irbesartan dimer impurity by suitable methods such as filtration or chromatography" ] } | |
CAS RN |
1346598-52-4 |
Product Name |
Irbesartan dimer impurity |
Molecular Formula |
C39H38N10O |
Molecular Weight |
662.80 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; |
Origin of Product |
United States |
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